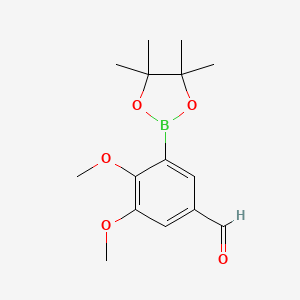
1-(Hept-1-yn-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C17H18 and a molecular weight of 222.33 g/mol It is characterized by a naphthalene ring substituted with a hept-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hept-1-yn-1-yl)naphthalene can be synthesized through various synthetic routes. One common method involves the alkylation of naphthalene with hept-1-yne under specific reaction conditions. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(Hept-1-yn-1-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-1-yn-1-yl)naphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Hept-1-yn-1-yl)benzene: Similar structure but with a benzene ring instead of naphthalene.
1-(Hept-1-yn-1-yl)anthracene: Contains an anthracene ring, offering different chemical properties.
Uniqueness: 1-(Hept-1-yn-1-yl)naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and hept-1-yn-1-yl groups.
Properties
Molecular Formula |
C17H18 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-hept-1-ynylnaphthalene |
InChI |
InChI=1S/C17H18/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-5H2,1H3 |
InChI Key |
UFWJWJYFEZCKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


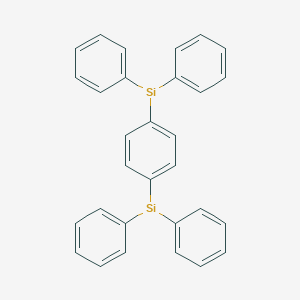
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
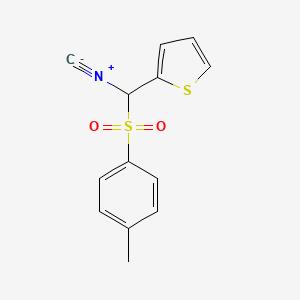
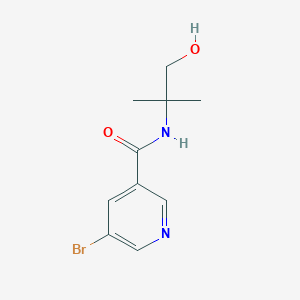

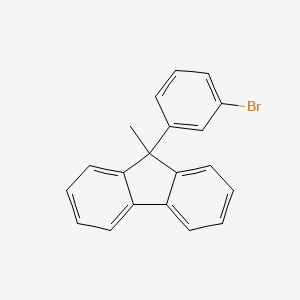
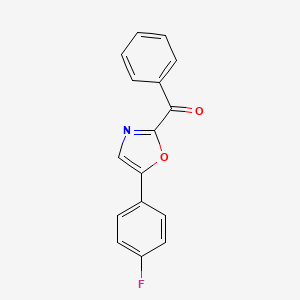


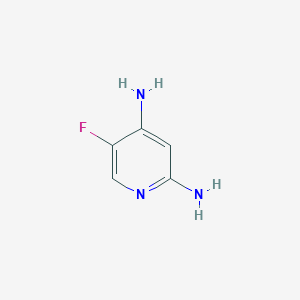
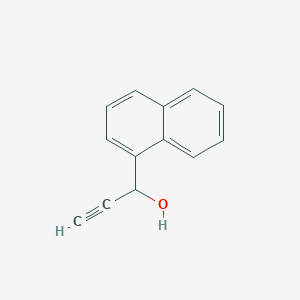
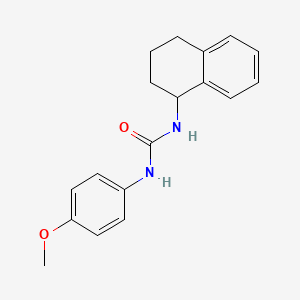
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
